![molecular formula C15H14BrN5O2S B2646680 2-bromo-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034374-73-5](/img/structure/B2646680.png)
2-bromo-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
The synthesis and characterization of novel compounds, including those related to benzenesulfonamide derivatives, have been explored for their potential in photodynamic therapy (PDT). A study highlighted the development of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties, including high singlet oxygen quantum yield. These properties make them promising Type II photosensitizers for treating cancer in PDT, showcasing the critical role of benzenesulfonamide derivatives in the development of therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research into benzenesulfonamide derivatives has also uncovered their potential antimicrobial properties. One study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, revealing their significant antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents, which is essential for addressing the increasing resistance to existing antibiotics (Hassan, 2013).
Antidiabetic Agents
Further investigations have focused on the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives, including benzenesulfonamide-linked compounds, as potential antidiabetic agents. Preliminary screenings of these compounds revealed significant hypoglycemic (blood sugar lowering) effects, suggesting their utility in managing diabetes. Such research underscores the potential of benzenesulfonamide derivatives in medicinal chemistry for developing novel treatments for chronic conditions (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Anti-inflammatory and Antimicrobial Agents
Benzenesulfonamide derivatives have also been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. A study on pyrazolyl benzenesulfonamide derivatives demonstrated their promising anti-inflammatory activity and superior gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), in addition to exhibiting antimicrobial activity. This dual functionality indicates their potential in developing multifunctional pharmaceutical agents (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Herbicidal Activity
Exploration into the agricultural applications of benzenesulfonamide derivatives has led to the discovery of compounds with herbicidal activity. Specifically, derivatives such as N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have shown promising post-emergence activity against dicotyledonous weed species. This research points to the potential agricultural applications of these compounds in developing new herbicides (Eussen, Thus, Wellinga, & Stork, 1990).
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2S/c1-21-11(8-13(20-21)14-10-17-6-7-18-14)9-19-24(22,23)15-5-3-2-4-12(15)16/h2-8,10,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDJLSAYVLCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.